Pyrisoxazole
Overview
Description
Pyrisoxazole is a heterocyclic compound that features a pyridine ring substituted with an oxazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrisoxazole typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group:
Pyridine Ring Formation: The final step involves the formation of the pyridine ring, which can be accomplished through various cyclization reactions, such as the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyrisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can introduce various functional groups onto the pyridine or chlorophenyl moieties.
Scientific Research Applications
Pyrisoxazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of Pyrisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Compounds with similar oxazolidine rings but different substituents.
Pyridine Derivatives: Compounds with pyridine rings substituted with various functional groups.
Chlorophenyl Compounds: Compounds containing the 4-chlorophenyl group with different core structures.
Uniqueness
Pyrisoxazole is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-chlorophenyl)-2,3-dimethyl-3-pyridin-3-yl-1,2-oxazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-16(13-4-3-9-18-11-13)10-15(20-19(16)2)12-5-7-14(17)8-6-12/h3-9,11,15H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTJFQWHCVTNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058489 | |
Record name | Pyrisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847749-37-5 | |
Record name | Pyrisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847749-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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